N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide
Description
N-[3-(Trifluoromethyl)benzyl]-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene (benzopyran) core substituted at position 3 with a carboxamide group linked to a 3-(trifluoromethyl)benzyl moiety. Its molecular formula is C₁₈H₁₄F₃NO₂, with an average molecular mass of 333.309 g/mol and a monoisotopic mass of 333.097663 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chromene scaffold provides a planar structure conducive to interactions with biological targets .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)15-6-3-4-12(8-15)10-22-17(23)14-9-13-5-1-2-7-16(13)24-11-14/h1-9H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMPAXCPEJBYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide typically involves the following steps:
Preparation of 3-(trifluoromethyl)benzylamine: This can be achieved by the reaction of 3-(trifluoromethyl)benzyl chloride with ammonia or an amine source under basic conditions.
Formation of Chromene Derivative: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
6-Chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxamide Derivatives
The introduction of a chloro substituent at position 6 and a hydroxy group at position 2 (e.g., 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide ) increases molecular polarity and hydrogen-bonding capacity. This derivative, synthesized via dehydration and coupling with a thiadiazole amine, showed enhanced solubility in polar solvents compared to the target compound .
Methoxy and Oxo Modifications
- This compound is used in high-throughput screening for anticancer activity .
- (2Z)-N-Acetyl-7-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: The imino group at position 2 and acetylated amine alter electronic properties, enhancing π-π stacking interactions in enzyme binding pockets .
Replacement of the Benzyl Group with Aromatic Imino Moieties
Compounds such as N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide replace the benzyl linker with an imino group. This modification introduces conjugation effects, shifting UV-Vis absorption maxima and altering redox behavior. The imino derivatives exhibit stronger fluorescence, making them candidates for optical biosensing .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound involves several key steps:
- Preparation of 3-(trifluoromethyl)benzylamine : This is achieved through the reaction of 3-(trifluoromethyl)benzyl chloride with ammonia or an amine under basic conditions.
- Formation of Chromene Derivative : A cyclization reaction involving salicylaldehyde and an α,β-unsaturated carbonyl compound leads to the chromene core.
- Coupling Reaction : The final step couples the 3-(trifluoromethyl)benzylamine with the chromene derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
- Molecular Interactions : The chromene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues.
Anticancer Properties
Research has indicated that derivatives of chromene compounds, including this compound, exhibit promising anticancer activities. For instance:
- A study highlighted that new 2H-chromene-3-carboxamide derivatives were evaluated as inhibitors of human monoamine oxidase (MAO), which is implicated in various cancers. These compounds demonstrated significant inhibitory activity against MAO, suggesting potential for therapeutic applications in cancer treatment .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Inhibitory Activity Against MAO : A series of new derivatives were synthesized and tested for their ability to inhibit MAO, with some showing potent activity (IC50 values in the micromolar range). This suggests a potential role in treating neurodegenerative diseases associated with MAO activity .
- Calcium Modulation : Related studies have shown that similar compounds can enhance calcium influx in vascular smooth muscle cells, indicating a possible mechanism for inducing apoptosis through increased cytoplasmic calcium concentrations .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Chromene derivative | MAO inhibition | TBD |
| 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene | Chromene derivative | Anticancer | TBD |
| 2-(trifluoromethyl)benzamide | Benzamide derivative | Moderate anti-tumor activity | TBD |
Q & A
Q. What are the key structural features of N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide that influence its reactivity and biological activity?
The compound features a chromene backbone (benzopyran structure) with a carboxamide group at position 3 and a 3-(trifluoromethyl)benzyl substitution. The electron-withdrawing trifluoromethyl group enhances stability and influences binding interactions, while the chromene core allows for π-π stacking with biological targets. The Z-configuration of the imine group (if present in derivatives) can modulate stereoselective interactions, as seen in structurally related compounds .
Q. What synthetic strategies are commonly employed for the preparation of this compound?
Synthesis typically involves:
- Step 1: Condensation of 2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)benzylamine using coupling agents like EDC·HCl and HOBt to form the amide bond .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity .
- Key parameters: Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and catalyst optimization to suppress side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?
- Catalyst Selection: Use EDC·HCl with HOBt or DMAP to enhance amide bond formation efficiency (yields >70% reported for similar compounds) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) reduce hydrolysis .
- Temperature Control: Maintain reactions at 0–5°C during coupling to minimize racemization or degradation .
- Characterization: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and structural confirmation via H/C NMR and HRMS .
Q. What computational or experimental methods are recommended to elucidate the binding mechanisms of this compound with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., bacterial dihydrofolate reductase) based on the trifluoromethyl group’s hydrophobic effects and chromene’s π-stacking .
- X-ray Crystallography: Employ SHELX programs for high-resolution structure determination of ligand-target complexes, particularly to resolve stereochemical ambiguities .
- Spectroscopy: FT-IR and NMR titration experiments can identify hydrogen bonding and conformational changes upon target binding .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological efficacy?
- Trifluoromethyl Position: Moving the CF group to the para position on the benzyl ring increases lipophilicity and membrane permeability, as observed in analogs with enhanced antimicrobial activity .
- Chromene Oxidation: Introducing a 4-oxo group (to form chromen-4-one) alters electron distribution, potentially improving binding to redox-active targets like cytochrome P450 .
- Data Validation: Compare IC values (e.g., via enzyme inhibition assays) and ADMET profiles (e.g., using SwissADME) to quantify effects .
Q. What analytical techniques are critical for resolving contradictions in reported biological data for this compound?
- Dose-Response Curves: Reproduce assays (e.g., MIC tests against MRSA) with standardized inoculum sizes and growth media to address variability in antimicrobial studies .
- Metabolite Profiling: LC-MS/MS can identify degradation products or active metabolites that may explain discrepancies in efficacy .
- Crystallographic Data: Compare ligand-binding modes across studies to confirm target engagement specificity .
Methodological Notes
- Stereochemical Analysis: For Z/E isomerism in imine-containing derivatives, use NOESY NMR to confirm configuration .
- High-Throughput Screening: Fragment-based libraries of chromene-carboxamide analogs can prioritize leads for further optimization .
- Troubleshooting Synthesis: If yields drop below 50%, check for moisture sensitivity (use molecular sieves) or switch to Schlenk techniques for air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
